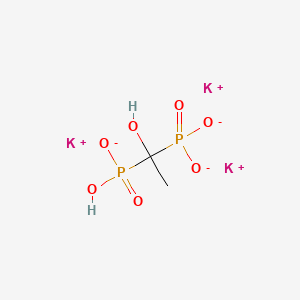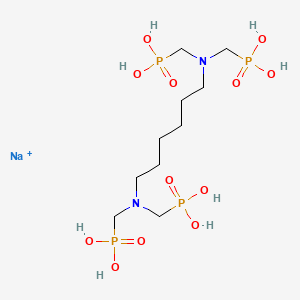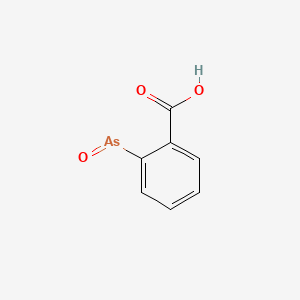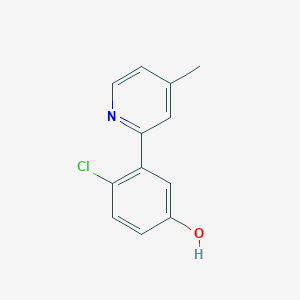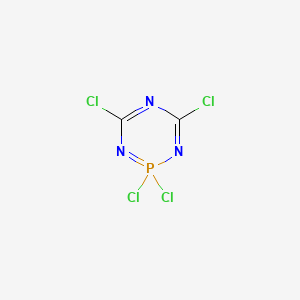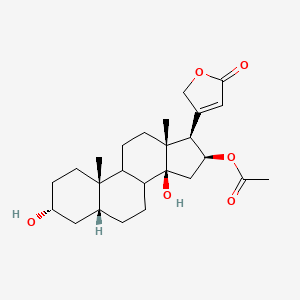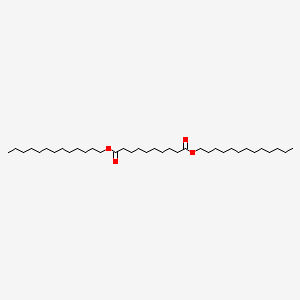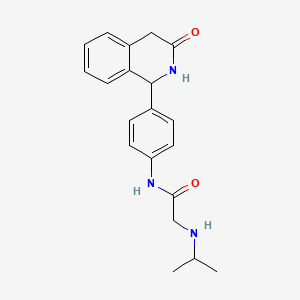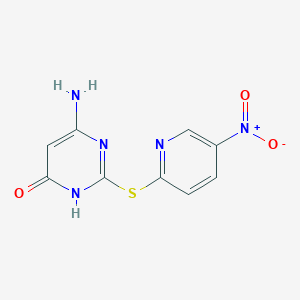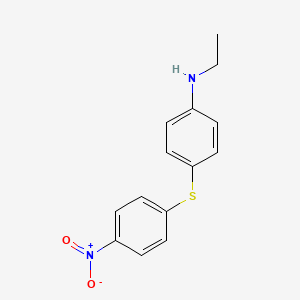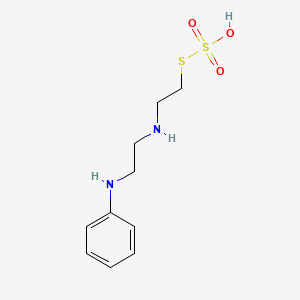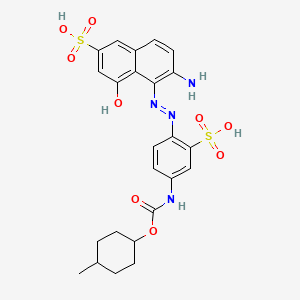
6-Amino-4-hydroxy-5-((4-((((4-methylcyclohexyl)oxy)carbonyl)amino)-2-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-hydroxy-5-[[4-[[[(4-methylcyclohexyl)oxy]carbonyl]amino]-2-sulfophenyl]azo]naphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye and has applications in various industries, including textiles and biological staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-[[4-[[[(4-methylcyclohexyl)oxy]carbonyl]amino]-2-sulfophenyl]azo]naphthalene-2-sulfonic acid involves multiple steps. One common method includes the azo coupling reaction, where an aromatic amine reacts with a diazonium salt. The reaction typically occurs in an alkaline medium to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound often involves large-scale azo coupling reactions. The process is optimized for high yield and purity, using controlled reaction conditions such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or other separation techniques to ensure its quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-hydroxy-5-[[4-[[[(4-methylcyclohexyl)oxy]carbonyl]amino]-2-sulfophenyl]azo]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially changing its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, zinc dust.
Substitution reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation products: Various oxidized derivatives depending on the reaction conditions.
Reduction products: Amines and other reduced forms.
Substitution products: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
6-Amino-4-hydroxy-5-[[4-[[[(4-methylcyclohexyl)oxy]carbonyl]amino]-2-sulfophenyl]azo]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can result in changes in cellular processes, making the compound useful in biological staining and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar structure but lacks the complex azo and sulfonic acid groups.
Disodium 6-amino-4-hydroxy-5-[[4-[[[(4-methylcyclohexyl)oxy]carbonyl]amino]-2-sulphonatophenyl]azo]naphthalene-2-sulphonate: A closely related compound with similar applications.
Uniqueness
6-Amino-4-hydroxy-5-[[4-[[[(4-methylcyclohexyl)oxy]carbonyl]amino]-2-sulfophenyl]azo]naphthalene-2-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
59405-30-0 |
|---|---|
Fórmula molecular |
C24H26N4O9S2 |
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
6-amino-4-hydroxy-5-[[4-[(4-methylcyclohexyl)oxycarbonylamino]-2-sulfophenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H26N4O9S2/c1-13-2-6-16(7-3-13)37-24(30)26-15-5-9-19(21(11-15)39(34,35)36)27-28-23-18(25)8-4-14-10-17(38(31,32)33)12-20(29)22(14)23/h4-5,8-13,16,29H,2-3,6-7,25H2,1H3,(H,26,30)(H,31,32,33)(H,34,35,36) |
Clave InChI |
DSSGQLRLUSQWRK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)OC(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


